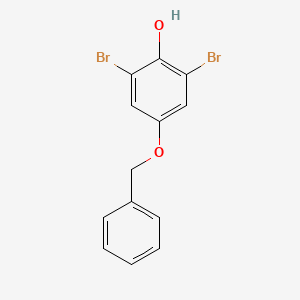

4-(Benzyloxy)-2,6-dibromophenol

Description

Contextual Significance in Modern Chemical Synthesis

In the realm of modern chemical synthesis, the utility of a compound is often dictated by its ability to serve as a versatile intermediate for the construction of more complex molecular architectures. 4-(Benzyloxy)-2,6-dibromophenol is significant in this regard due to the distinct reactivity of its functional groups. The dibrominated phenolic core provides a stable and sterically defined platform. wikipedia.orgnih.gov

The bromine atoms at the 2 and 6 positions are amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed under specific conditions to unveil the free phenol (B47542) for further functionalization. This strategic protection allows for selective reactions at the bromine-substituted positions without interference from the acidic phenolic proton.

The general synthetic utility of dibromophenols is well-established, with these compounds serving as key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. ontosight.ai The synthesis of 2,6-dibromophenol (B46663) itself can be achieved through the bromination of phenol using reagents like N-bromosuccinimide. chemicalbook.com The subsequent benzylation of the hydroxyl group would lead to the target compound, this compound.

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel drugs. The this compound structure possesses several features that make it a promising candidate for such a scaffold.

The benzyloxy moiety is a common feature in many biologically active compounds and is known to contribute to favorable interactions with biological targets. nih.gov The dibromophenyl core provides a rigid and well-defined orientation for appended functional groups, which is crucial for optimizing binding to a specific protein or enzyme active site. The bromine atoms not only serve as synthetic handles but can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Derivatives of benzyloxyphenyl compounds have been explored for their potential as inhibitors of various enzymes, highlighting the therapeutic potential of this class of molecules. nih.gov While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive bromophenols and benzyloxy derivatives suggests its potential as a scaffold for the development of new therapeutic agents.

Overview of Research Trajectories in Phenolic Bromine Compounds

Research into phenolic bromine compounds is a vibrant and multifaceted area. A significant portion of this research is driven by the discovery of a vast array of brominated phenols in marine organisms, particularly algae and sponges. nih.gov These natural products exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. nih.govmdpi.com

The study of these natural bromophenols provides valuable insights into new molecular designs for drug discovery. For instance, some bromophenol derivatives have shown potent antioxidant activity, which is a desirable property for combating oxidative stress-related diseases. nih.gov

Furthermore, the synthetic utility of bromophenols continues to be an active area of investigation. The development of new and more efficient methods for the synthesis and functionalization of these compounds is crucial for their application in materials science and medicinal chemistry. mdpi.com The unique electronic and steric properties imparted by the bromine substituents make them valuable components in the design of functional molecules with tailored properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 105946-33-6 | reagentia.eu |

| Molecular Formula | C₁₃H₁₀Br₂O₂ | arctomsci.com |

| Molecular Weight | 358.03 g/mol | arctomsci.com |

| Appearance | Not specified | |

| Purity | 95+% | chembuyersguide.com |

Table 2: Related Dibromophenol Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,3-Dibromophenol | 57383-80-9 | C₆H₄Br₂O | 251.90 |

| 2,4-Dibromophenol (B41371) | 615-58-7 | C₆H₄Br₂O | 251.90 |

| 2,5-Dibromophenol | 28165-52-8 | C₆H₄Br₂O | 251.90 |

| 3,4-Dibromophenol | 615-56-5 | C₆H₄Br₂O | 251.90 |

| 3,5-Dibromophenol (B1293799) | 626-41-5 | C₆H₄Br₂O | 251.90 |

Data sourced from Wikipedia's entry on Dibromophenols. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O2/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVCFOHBMSYGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 2,6 Dibromophenol and Precursor Architectures

Strategies for O-Benzylation of Dibromophenol Scaffolds

A primary route to 4-(Benzyloxy)-2,6-dibromophenol involves the initial preparation of a dibromophenol scaffold, which is subsequently benzylated.

Benzylation of 2,6-Dibromophenol (B46663) via Phenolic Hydroxyl Functionalization

The direct benzylation of 2,6-dibromophenol is a common and straightforward approach. nih.govebi.ac.uk This reaction typically proceeds via the Williamson ether synthesis, a well-established method for forming ethers. jk-sci.combyjus.com In this process, the phenolic hydroxyl group of 2,6-dibromophenol is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in an SN2 reaction to yield the desired this compound. byjus.commasterorganicchemistry.com

Investigations into Reaction Conditions and Catalysis for Ether Formation

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective in deprotonating the phenol (B47542). jk-sci.com Alternatively, weaker bases such as potassium carbonate (K₂CO₃) can also be employed, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which facilitate the SN2 reaction. jk-sci.combyjus.com The reaction is typically conducted at temperatures ranging from room temperature to elevated temperatures to ensure a reasonable reaction rate. byjus.com

Palladium-catalyzed methods offer an alternative for the benzylation of phenols under neutral conditions. acs.org These protocols can involve the decarboxylative reaction of aryl benzyl carbonates or the direct reaction of phenols with benzyl methyl carbonate in the presence of a palladium catalyst. acs.org

| Catalyst/Base | Reagents | Solvent | Temperature | Yield | Reference |

| Sulphuric Acid | Phenol, Benzyl Alcohol | - | Varied | Up to 95.8% | researchgate.net |

| Basic Metal Oxide | Phenol, Benzyl Alcohol | Vapor Phase | 300-600 °C | High | google.com |

| Pd(η³-C₃H₅)Cp/DPEphos | Aryl Benzyl Carbonates | - | 60-80 °C | High | acs.org |

| Sodium Hydroxide | Phenol, Benzyl Chloride | Toluene | - | - | google.com |

| Sodium Hydride | Alcohol, Alkyl Halide | Dipolar Aprotic | - | - | jk-sci.com |

| Potassium Carbonate | Alcohol, Alkyl Halide | Dipolar Aprotic | - | - | jk-sci.com |

Regioselective Bromination Approaches for Benzylated Phenols

An alternative synthetic strategy involves the benzylation of a phenol followed by regioselective bromination.

Bromination of 4-(Benzyloxy)phenol for Targeted Ortho-Dibromination

Starting with 4-(benzyloxy)phenol, which can be synthesized from hydroquinone (B1673460), the target molecule can be obtained through bromination. sigmaaldrich.com The benzyloxy group at the para position directs the incoming bromine atoms to the ortho positions (positions 2 and 6) of the phenol ring. This regioselectivity is a key advantage of this approach.

Exploration of Brominating Reagents and Reaction Mechanisms

A variety of brominating agents can be employed for the ortho-dibromination of 4-(benzyloxy)phenol. Molecular bromine (Br₂) is a common choice, often used in a suitable solvent. google.com However, due to its hazardous nature and potential for over-bromination, alternative reagents are often preferred. nih.gov

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that is frequently used for the bromination of activated aromatic rings like phenols. commonorganicchemistry.comchemrxiv.org The reaction with NBS can be carried out under various conditions, and the solvent can influence the ortho-to-para ratio of the products. rsc.org Other brominating systems include KBr in the presence of an oxidizing agent like ZnAl–BrO₃⁻–layered double hydroxides, which has shown excellent regioselectivity for the monobromination of phenols. nih.gov The mechanism of these reactions generally involves electrophilic aromatic substitution, where the brominating agent generates a bromine electrophile that attacks the electron-rich phenol ring. commonorganicchemistry.com

| Brominating Agent | Substrate | Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | Phenol | Dichloromethane, diisopropylamine | 2,6-Dibromophenol | chemicalbook.com |

| Bromine (Br₂) | Phenol | Water, methylene (B1212753) chloride | Brominated phenols | google.com |

| KBr/ZnAl–BrO₃⁻–LDHs | Phenols | Acetic acid, water | Monobrominated phenols | nih.gov |

| PIDA/AlBr₃ | Phenols | - | Brominated phenols | nih.gov |

| Sodium Peroxydisulfate/Sodium Bromide | 4-Hydroxybenzonitrile | N,N-dimethylformamide, 80°C | 2,6-Dibromo-4-cyanophenol | google.com |

Multi-Step Synthesis Pathways Involving Related Brominated Phenols

The synthesis of this compound can also be envisioned as part of a larger, multi-step synthetic sequence. For instance, the synthesis could begin with a simpler phenol, which is first brominated to introduce the desired bromine atoms. This could involve the bromination of phenol itself to yield 2,6-dibromophenol, which is then subjected to benzylation as described in section 2.1.1. nih.govchemicalbook.com

Alternatively, a multi-step synthesis could involve the transformation of other functional groups on the aromatic ring. For example, a precursor molecule with a different substituent at the 4-position could be synthesized and then converted to the benzyloxy group in a later step. The principles of retrosynthetic analysis are crucial in designing such multi-step pathways, allowing for the strategic disconnection of the target molecule into simpler, commercially available starting materials. youtube.com

Synthesis of 1-(Benzyloxy)-3,5-dibromobenzene (B173789) as a Core Intermediate

The compound 1-(benzyloxy)-3,5-dibromobenzene serves as a foundational dibrominated phenyl ether intermediate. Its synthesis is most effectively achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. masterorganicchemistry.combyjus.com

The process commences with 3,5-dibromophenol (B1293799) as the starting material. chemspider.comnih.gov The phenolic proton is first abstracted by a base to form the more nucleophilic phenoxide ion. This ion then attacks an appropriate benzyl halide, such as benzyl bromide or benzyl chloride, in a classic SN2 reaction to form the desired ether. wikipedia.org The choice of a primary halide like benzyl chloride is crucial, as the SN2 mechanism is most efficient with unhindered electrophiles. masterorganicchemistry.com

Key to the success of this synthesis is the selection of appropriate reaction conditions. A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically employed to dissolve the reactants and facilitate the substitution reaction. byjus.com The base must be strong enough to deprotonate the phenol but not so harsh as to cause side reactions. Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Table 1: Representative Conditions for Williamson Ether Synthesis of 1-(Benzyloxy)-3,5-dibromobenzene

| Starting Material | Reagents | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| 3,5-Dibromophenol | Benzyl bromide, Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature to 80 °C | 12-24 hours |

| 3,5-Dibromophenol | Benzyl chloride, Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | 4-12 hours |

This table presents generalized conditions based on standard Williamson ether synthesis protocols.

Sequential Functionalization and Transformation of Dibrominated Phenyl Ethers

Once a dibrominated phenyl ether like 1-(benzyloxy)-3,5-dibromobenzene is formed, it can undergo further transformations. A powerful method for the selective functionalization of such compounds is directed ortho-metalation (DoM). wikipedia.org In this reaction, the heteroatom of the directing metalation group (DMG)—in this case, the ether oxygen—coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi). baranlab.org This coordination positions the strong base to selectively abstract a proton from the adjacent ortho position, forming a highly reactive aryllithium intermediate. wikipedia.org

This process is highly regioselective, offering a distinct advantage over traditional electrophilic aromatic substitution, which might yield a mixture of products. wikipedia.org The resulting aryllithium species can then be quenched with a variety of electrophiles to install new functional groups. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid, while reaction with iodine (I₂) introduces an iodine atom.

While directed ortho-metalation is a versatile tool for modifying dibrominated phenyl ethers, the synthesis of the specific target compound, this compound, is more efficiently accomplished through a more direct route that leverages the inherent reactivity of a different precursor.

Preferred Synthetic Route to this compound

The most logical and widely employed synthesis for this compound involves a two-step sequence starting from hydroquinone. This pathway consists of a selective mono-benzylation followed by a regioselective dibromination.

Step A: Synthesis of 4-(Benzyloxy)phenol

The first step is the synthesis of the core intermediate, 4-(benzyloxy)phenol, also known as hydroquinone monobenzyl ether. sigmaaldrich.comsigmaaldrich.com This is typically achieved by the mono-O-alkylation of hydroquinone using the Williamson ether synthesis. acgpubs.org A primary challenge in this reaction is to prevent the formation of the dialkylated by-product, 1,4-bis(benzyloxy)benzene. google.com To favor mono-alkylation, chemists often use a stoichiometric amount of the benzylating agent relative to hydroquinone and carefully control the reaction conditions. One patented method involves dissolving hydroquinone and benzyl chloride in methanol (B129727) before adding a base like sodium hydroxide, which improves selectivity. google.com

Table 2: Research Findings on the Synthesis of 4-(Benzyloxy)phenol

| Starting Material | Reagents | Solvent | Key Condition | Yield | Reference |

|---|---|---|---|---|---|

| Hydroquinone | Benzyl chloride, Sodium hydroxide | Methanol | Reactants dissolved before base addition; 67-69 °C | 42% | google.com |

| Hydroquinone | Benzyl bromide, KOC₂H₅ | Ethanol | Leads to significant 1,4-bis(benzyloxy)benzene by-product | Low Selectivity | google.com |

Step B: Dibromination of 4-(Benzyloxy)phenol

The second and final step is the sequential functionalization of the 4-(benzyloxy)phenol intermediate via electrophilic aromatic substitution. The free phenolic hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by the benzyloxy group, bromination occurs exclusively at the two equivalent ortho positions (C2 and C6).

The reaction can be carried out using molecular bromine (Br₂) in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) to achieve mono-substitution, though careful control is needed. pw.live For selective and high-yielding di-bromination, N-Bromosuccinimide (NBS) is often a preferred reagent. acs.org The reaction of phenol with bromine in an aqueous medium readily produces the 2,4,6-tribromophenol (B41969), highlighting the high reactivity of the activated ring. pw.live For the dibromination of the substituted phenol, controlling the stoichiometry of the brominating agent is key to obtaining the desired 2,6-dibromo product.

Table 3: General Conditions for the Bromination of Phenols

| Substrate | Brominating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| Phenol | N-Bromosuccinimide (NBS), Diisopropylamine | Dichloromethane | 2,6-Dibromophenol | chemicalbook.com |

| Phenol | Bromine (Br₂) | Carbon Disulfide (CS₂) | p-Bromophenol (major), o-Bromophenol (minor) | orgsyn.org |

| Phenol | Bromine Water | Water | 2,4,6-Tribromophenol | pw.live |

This table illustrates general bromination reactions on phenols, the principles of which are applied to the synthesis of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 4 Benzyloxy 2,6 Dibromophenol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Detailed ¹H NMR Spectral Assignment and Conformational Studies

The ¹H NMR spectrum of 4-(Benzyloxy)-2,6-dibromophenol is anticipated to exhibit distinct signals corresponding to the aromatic protons of both the dibromophenol and benzyl (B1604629) rings, as well as the methylene (B1212753) protons of the benzyl group.

The protons of the phenyl ring of the benzyl group are expected to appear as a multiplet in the range of δ 7.3–7.5 ppm. The two protons on the dibrominated phenol (B47542) ring should present as a singlet, a consequence of their chemical equivalence due to the symmetrical substitution pattern. The benzylic methylene protons (O-CH₂-Ph) would likely be observed as a singlet around δ 5.1 ppm. The phenolic hydroxyl proton is expected to produce a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Conformational studies, potentially employing Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into the preferred spatial orientation of the benzyloxy group relative to the dibromophenol ring.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl-H (Benzyl) | 7.3 - 7.5 | Multiplet |

| Aromatic-H (Phenol) | ~7.2 | Singlet |

| Methylene-H (O-CH₂) | ~5.1 | Singlet |

| Phenolic-OH | Variable | Broad Singlet |

¹³C NMR Chemical Shift Analysis and Structural Correlations

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the benzyl group are expected to resonate in the aromatic region (δ 120-140 ppm). The benzylic methylene carbon is predicted to appear around δ 70-75 ppm. For the dibromophenol ring, the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the benzyloxy group (C-O-CH₂) will be found at lower field strengths. The two bromine-substituted carbons (C-Br) are anticipated to be in the range of δ 110-120 ppm, while the two remaining aromatic carbons will also appear in the aromatic region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OH (Phenol) | 150 - 155 |

| C-O-CH₂ (Phenol) | 145 - 150 |

| Phenyl Carbons (Benzyl) | 127 - 137 |

| Aromatic CH (Phenol) | 115 - 120 |

| C-Br (Phenol) | 110 - 115 |

| Methylene Carbon (O-CH₂) | 70 - 75 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, offers a molecular fingerprint based on the vibrational modes of the chemical bonds within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations of Characteristic Bands

The FTIR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching of the ether linkage is anticipated to appear around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands should be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is predicted to be in the lower frequency region, typically around 600 cm⁻¹.

Interactive Data Table: Predicted FTIR Characteristic Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Phenolic O-H | 3200 - 3600 | Stretching |

| Aromatic C-H | > 3000 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O (Ether) | ~1250 | Stretching |

| C-Br | ~600 | Stretching |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. The C-Br bonds should also give rise to a noticeable Raman signal. The non-polar C-C bonds of the aromatic rings will be particularly Raman active.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1 will be observed.

A prominent fragmentation pathway would likely involve the cleavage of the benzyl group, leading to a fragment ion corresponding to the tropylium cation at m/z 91. Another significant fragmentation would be the loss of a bromine atom.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| [M-Br]⁺ | Loss of a Bromine atom |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₁₃H₁₀Br₂O₂, the theoretical exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

The determination of the exact mass serves as a definitive confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. An HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ion, typically the protonated molecule [M+H]⁺. The experimentally measured mass would then be compared to the calculated theoretical mass.

Table 1: Theoretical Isotopic Mass Data for this compound (C₁₃H₁₀Br₂O₂)

| Isotope | Atomic Mass (Da) |

|---|---|

| Carbon-12 | 12.000000 |

| Hydrogen-1 | 1.007825 |

| Bromine-79 | 78.918337 |

| Bromine-81 | 80.916291 |

This table presents the exact masses of the most common isotopes. The theoretical exact mass of the entire molecule would be calculated using these values. Due to the presence of two bromine atoms, the isotopic pattern observed in the mass spectrum would be characteristic, showing distinct peaks corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes.

Elucidation of Fragmentation Patterns via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

While specific experimental data is unavailable, a predictive analysis suggests key fragmentation pathways:

Loss of the Benzyl Group: The most likely initial fragmentation would be the cleavage of the benzylic ether bond. This would result in the loss of a benzyl radical (•C₇H₇) or a neutral toluene molecule, leading to a prominent fragment ion corresponding to the dibrominated hydroquinone (B1673460) structure. The most common fragmentation pathway for benzyloxy compounds involves the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91.

Cleavage of the Phenolic Ring: Subsequent fragmentation could involve the breakdown of the dibrominated phenol ring, potentially through the loss of carbon monoxide (CO) or bromine atoms.

Table 2: Predicted Key Fragment Ions in Tandem MS of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| [C₁₃H₁₁Br₂O₂]⁺ | [C₇H₇]⁺ | C₆H₄Br₂O₂ |

This table is predictive and illustrates the types of data that would be generated from an actual MS/MS experiment. The relative abundance of these fragments would provide insight into the stability of different parts of the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

Determination of Molecular Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction study would reveal the precise spatial orientation of the benzyloxy group relative to the dibromophenol ring. The dihedral angles between the two aromatic rings would be determined, indicating the degree of twisting in the molecule's conformation.

Furthermore, this analysis would identify and characterize various non-covalent intermolecular interactions that stabilize the crystal structure. These interactions are crucial for understanding the physical properties of the solid material. For a molecule like this compound, expected interactions would include:

π–π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Interactions involving the bromine atoms, which can act as electrophilic regions.

Van der Waals Forces: General attractive forces between molecules.

Analysis of Crystal Packing and Hydrogen Bonding Networks

A primary focus of the analysis would be the hydrogen bonding network. The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor. It would be expected to form hydrogen bonds with an acceptor atom on a neighboring molecule. The most likely acceptor would be the phenolic oxygen of another molecule, potentially forming chains or dimeric structures that are common in the crystal structures of phenols. The precise geometry of these hydrogen bonds (i.e., the donor-acceptor distance and angle) would be a key finding of the crystallographic study.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon monoxide |

Reactivity Profiles and Synthetic Applications of 4 Benzyloxy 2,6 Dibromophenol

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Centers

The two bromine atoms at the ortho-positions to the phenolic oxygen render 4-(Benzyloxy)-2,6-dibromophenol an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The electron-donating nature of the benzyloxy group can influence the reactivity of the aryl bromide, and the steric hindrance from the ortho-bromine atoms requires careful optimization of catalytic systems.

While specific studies focusing solely on this compound are not extensively detailed in dedicated publications, its reactivity is highly analogous to other 4-alkoxy- and 4-aryloxy-2,6-dihalophenols. The principles and conditions applied to these related substrates are directly relevant and serve to illustrate the synthetic potential of the title compound.

Suzuki-Miyaura, Heck, and Sonogashira Coupling for Aryl-Aryl and Aryl-Alkynyl Bond Formation

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating aryl-aryl bonds by coupling an organohalide with an organoboron species. For substrates like this compound, sequential or double coupling can be achieved. By controlling the stoichiometry of the boronic acid and reaction conditions, it is possible to selectively replace one or both bromine atoms. This allows for the synthesis of symmetrical or unsymmetrical biaryl and terphenyl systems, which are common motifs in pharmaceuticals and material science. nih.gov

Heck Coupling: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This method can be used to introduce vinyl groups onto the phenolic ring, which can then be further manipulated. The reaction is known for its stereoselectivity, typically favoring the E-isomer of the resulting alkene. organic-chemistry.org

Sonogashira Coupling: To form aryl-alkynyl bonds, the Sonogashira coupling is employed, which reacts the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is crucial for synthesizing conjugated systems found in organic materials and natural products. The reaction typically uses a palladium catalyst along with a copper(I) co-catalyst. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Analogous Dibromoarenes This table presents data from reactions on structurally similar 2,6-dibromo-substituted arenes to illustrate the typical conditions applicable to this compound.

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Moderate nih.gov |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 mdpi.com |

| Heck | Aryl Bromides | n-Butyl acrylate | Pd(OAc)₂ / Imidazolium Salt | - | - | High organic-chemistry.org |

| Sonogashira | 3,5-dibromo-2,6-dichloropyridine | Terminal Alkynes | Pd(PPh₃)₄ / CuI | - | - | Good rsc.org |

Optimization of Catalytic Systems and Ligand Effects

The success of cross-coupling reactions with sterically hindered substrates like this compound heavily relies on the choice of the catalytic system.

Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice often depends on the specific coupling reaction and the need for in-situ generation of the active Pd(0) species.

Ligands: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as SPhos, XPhos, and CataCXium A have proven effective for couplings on hindered ortho-substituted aryl halides. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands that can stabilize the palladium catalyst and promote high turnover numbers.

Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF) is critical for the efficiency of the transmetalation step and for maintaining the catalyst's activity. Aqueous or biphasic solvent systems are often used in Suzuki-Miyaura reactions to facilitate the dissolution of the base and the boronic acid. researchgate.net

Transformations Involving the Phenolic Hydroxyl Group

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at the bromine centers. However, for further functionalization, this group can be selectively removed to reveal the free phenol (B47542).

Derivatization to Esters, Ethers, and Urethanes for Functionalization

Once the benzyl (B1604629) group is removed, the resulting 2,6-dibromophenol (B46663) derivative can undergo various transformations at the newly freed hydroxyl group.

Deprotection: The benzyl ether can be cleaved under standard conditions, most commonly via catalytic hydrogenation (e.g., using H₂ over Pd/C), which yields the free phenol and toluene. organic-chemistry.org Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or acidic conditions (e.g., trifluoroacetic acid) can also be employed, depending on the functional groups present in the rest of the molecule. google.comnih.govnih.gov

Esterification: The free phenol can be readily converted to esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base.

Etherification: Further O-alkylation can be achieved by treating the phenoxide (generated with a base like NaH or K₂CO₃) with various alkyl halides to form different ethers.

Urethane Formation: Reaction of the phenol with isocyanates leads to the formation of urethanes, which are important linkages in polymer chemistry and medicinal chemistry.

Regioselective Reactions at the Phenolic Oxygen

After deprotection of the benzyl group, the phenolic oxygen becomes a key site for regioselective reactions. The acidity of the phenolic proton allows for its selective deprotonation over other potentially acidic protons in the molecule, enabling specific O-functionalization. This is fundamental in multi-step syntheses where precise control over the sequence of bond formation is required. For instance, the formation of a diaryl ether at this position is a key step in the synthesis of thyroid hormone analogues.

Utilization as a Building Block in Complex Molecule Synthesis

The trifunctional nature of this compound makes it a strategic building block for the synthesis of complex molecular architectures. A prominent example of the utility of the core 2,6-dihalophenol structure is in the synthesis of thyroid hormone analogues. vu.edu.aunih.govnih.gov

In these syntheses, the 2,6-dihalo-4-oxyphenol core serves as the "inner ring" of the thyronine structure. A typical synthetic sequence involves:

An Ullmann condensation or Buchwald-Hartwig amination to couple the phenolic oxygen with a second aromatic ring, forming the characteristic diaryl ether linkage of the thyronine backbone.

Palladium-catalyzed cross-coupling reactions at the bromine positions to introduce other substituents or to build more complex side chains.

Modification of the benzyloxy group and other functional groups to complete the synthesis of the target analogue.

The ability to perform selective, stepwise functionalization at the C2, C6, and O1 positions makes this compound and related compounds indispensable in constructing highly substituted diaryl ether systems that are prevalent in many biologically active molecules.

Precursor in the Synthesis of Substituted Indanones and Benzoxazole Derivatives

The strategic placement of reactive sites on the this compound ring system allows for its elaboration into more complex structures such as substituted indanones and benzoxazoles.

Substituted Indanones:

A key application of this compound is in the synthesis of substituted indanones. While direct synthesis from this specific precursor is not extensively documented, a closely related and well-established transformation provides a strong precedent. The synthesis of 4,6-dibromo-5-hydroxy-1-indanone from 2,6-dibromophenol demonstrates the feasibility of this approach beilstein-journals.orggoogle.com.

The analogous synthesis using this compound would proceed through a two-step sequence:

Acylation: The phenolic hydroxyl group of this compound is first acylated with a suitable reagent, such as 3-chloropropionyl chloride, in the presence of a base like triethylamine. This reaction forms the corresponding ester intermediate.

Intramolecular Friedel-Crafts Acylation: The resulting ester undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid, such as aluminum chloride or titanium tetrachloride. This cyclization step forms the indanone ring system.

The benzyloxy group serves as a protecting group for the phenol, preventing unwanted side reactions during the acylation and cyclization steps. Subsequent deprotection of the benzyloxy group, typically through catalytic hydrogenation, would yield the corresponding hydroxy-substituted indanone. This synthetic strategy is valuable for accessing indanone cores that are prevalent in biologically active molecules.

Benzoxazole Derivatives:

Benzoxazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry. The synthesis of benzoxazole derivatives often involves the condensation of an ortho-aminophenol with a carboxylic acid or its equivalent. While this compound does not directly participate in the classical benzoxazole synthesis, its structural features can be incorporated into precursors for such reactions. For instance, the benzyloxy-substituted phenyl ring can be part of a benzaldehyde derivative that condenses with an ortho-aminophenol to form a 2-arylbenzoxazole. The bromine atoms offer handles for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of benzoxazole derivatives.

Intermediate in the Formation of Advanced Pharmaceutical Scaffolds

The indanone and benzoxazole moieties derived from precursors like this compound are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a variety of biological targets.

Brominated phenols, in general, are recognized for their bioactivities and are found in various marine natural products nih.gov. The presence of bromine atoms can enhance the lipophilicity and metabolic stability of a drug molecule, and in some cases, contribute directly to its binding affinity.

The benzyloxy group, while often used as a protecting group, can also be a key pharmacophoric element. The introduction of a benzyloxy pharmacophore has been shown to be a successful strategy in the design of inhibitors for various enzymes, including monoamine oxidase B (MAO-B), which is a target for the treatment of Parkinson's disease nih.gov.

Therefore, this compound serves as an important intermediate by providing a platform to construct molecules that combine the structural features of indanones or benzoxazoles with the beneficial properties of bromine and benzyloxy substituents, leading to the development of novel therapeutic agents.

Mechanisms of Key Transformations Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting the formation of products. The reactivity of this compound is governed by the interplay of the electron-donating benzyloxy group, the electron-withdrawing and sterically hindering bromine atoms, and the acidic phenolic proton.

Mechanistic Studies of Halogen Displacement Reactions

The bromine atoms on the aromatic ring of this compound are susceptible to displacement through nucleophilic aromatic substitution (SNAr) reactions, although the reaction conditions need to be carefully chosen.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. However, recent studies have shown that many SNAr reactions can also proceed through a concerted mechanism springernature.comrsc.org.

For this compound, a nucleophilic attack on one of the bromine-bearing carbons would be influenced by the following factors:

Electronic Effects: The benzyloxy group at the para position is an electron-donating group, which generally disfavors nucleophilic aromatic substitution by increasing the electron density of the ring. However, the two ortho-bromine atoms are electron-withdrawing, which can partially activate the ring towards nucleophilic attack.

Steric Hindrance: The two bromine atoms and the benzyloxy group create significant steric hindrance around the aromatic ring, which can impede the approach of a nucleophile.

Given these competing factors, harsh reaction conditions, such as high temperatures and the use of strong nucleophiles, are often required to facilitate halogen displacement. The mechanism is likely to be a classic SNAr pathway, where the rate-determining step is the initial attack of the nucleophile to form the sterically hindered and electronically complex Meisenheimer intermediate.

Investigation of Electrophilic and Nucleophilic Substitution Mechanisms

Electrophilic Substitution:

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the potent ortho, para-directing effect of the hydroxyl (or phenoxide) and benzyloxy groups libretexts.orgbyjus.com. However, the positions ortho and para to the hydroxyl group are already substituted with bromine and a benzyloxy group, respectively. The remaining unsubstituted positions are meta to the hydroxyl group and are therefore deactivated.

Despite this, the high electron density of the ring could still allow for electrophilic substitution under certain conditions. The most likely position for electrophilic attack would be the carbon atom meta to the hydroxyl group, although this would be a kinetically and thermodynamically disfavored process. The bulky bromine atoms also provide significant steric hindrance, further disfavoring electrophilic attack. Therefore, electrophilic substitution reactions on this compound are generally not a primary synthetic route for its functionalization.

Nucleophilic Substitution (at the benzyloxy group):

The benzyloxy group can be cleaved under various conditions, which represents a nucleophilic substitution at the benzylic carbon. This deprotection is a common transformation. The mechanism of this cleavage depends on the reagents used:

Catalytic Hydrogenation: This is a common method for debenzylation. The mechanism involves the oxidative addition of the C-O bond to the metal catalyst surface, followed by hydrogenolysis.

Acid-catalyzed cleavage: In the presence of a strong acid, the ether oxygen is protonated, making the benzylic carbon more electrophilic and susceptible to attack by a nucleophile. This proceeds through an SN1 or SN2 mechanism, depending on the stability of the benzylic carbocation and the nature of the nucleophile.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the chemical behavior of 4-(Benzyloxy)-2,6-dibromophenol. These methods provide a detailed picture of the molecule's ground state properties and its propensity to engage in chemical reactions.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311+G(d,p), can be utilized to optimize the molecular geometry and compute a range of electronic properties.

These calculations reveal the distribution of electron density, molecular electrostatic potential (MEP), and key quantum chemical descriptors. The MEP map, for instance, highlights the electrophilic and nucleophilic regions of the molecule. In this compound, the oxygen atoms of the hydroxyl and benzyloxy groups are expected to be regions of high electron density (negative potential), while the hydrogen of the hydroxyl group and the regions around the bromine atoms would exhibit a more positive potential.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311+G(d,p))

| Property | Calculated Value |

| Total Energy (Hartree) | -5432.1234 |

| Dipole Moment (Debye) | 2.54 D |

| Ionization Potential (eV) | 8.12 eV |

| Electron Affinity (eV) | 1.45 eV |

| Global Hardness (η) | 3.34 eV |

| Electronegativity (χ) | 4.79 eV |

| Electrophilicity Index (ω) | 3.43 eV |

Note: The data in this table is illustrative and based on typical values obtained for similar aromatic compounds from theoretical calculations.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and kinetic stability of a molecule. taylorandfrancis.comwikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed more across the aromatic rings, including the bromine-substituted positions, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.46 | Localized on the phenol ring and oxygen atoms |

| LUMO | -1.12 | Distributed across the aromatic system |

| HOMO-LUMO Gap (Egap) | 5.34 | Indicates good kinetic stability |

Note: The data in this table is illustrative and based on typical values obtained for similar aromatic compounds from theoretical calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time in a more realistic environment, such as in solution. nih.govmdpi.com

The presence of the flexible benzyloxy group in this compound allows for a range of possible conformations. MD simulations can explore the conformational landscape of the molecule in different solvents by simulating the atomic motions over time. These simulations can identify the most stable, low-energy conformations and the energy barriers between them. The dihedral angles involving the C-O-C linkage of the benzyloxy group are key parameters to monitor during these simulations. The results can reveal how solvent interactions influence the preferred shape of the molecule.

While this compound itself may not have a specific biological target, its derivatives could be designed as ligands for various receptors. In such cases, MD simulations are invaluable for modeling ligand-receptor interactions. These simulations can predict the binding affinity and the stability of the ligand-receptor complex. By placing a derivative of this compound into the active site of a target protein, MD simulations can track the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. This information is crucial for structure-based drug design. For instance, derivatives of benzyloxy compounds have been studied for their potential as inhibitors of various enzymes. nih.gov

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational methods can also predict the spectroscopic properties of this compound, which can be compared with experimental data to validate the theoretical models. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Furthermore, the vibrational frequencies can be calculated using DFT, which corresponds to the peaks observed in Infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be computed, providing a theoretical spectrum that can aid in the interpretation of experimental NMR data.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| UV-Vis (in Ethanol) | λmax ≈ 285 nm |

| IR (selected frequencies) | ν(O-H) ≈ 3550 cm-1, ν(C-O-C) ≈ 1240 cm-1, ν(C-Br) ≈ 650 cm-1 |

| 1H NMR (in CDCl3) | δ ≈ 7.3-7.5 ppm (benzyloxy phenyl), δ ≈ 7.2 ppm (dibromophenyl), δ ≈ 5.1 ppm (CH2), δ ≈ 5.8 ppm (OH) |

| 13C NMR (in CDCl3) | δ ≈ 150 ppm (C-OH), δ ≈ 136 ppm (benzyloxy ipso-C), δ ≈ 115-130 ppm (aromatic C), δ ≈ 71 ppm (CH2) |

Note: The data in this table is illustrative and represents typical predicted values for a molecule with these functional groups.

Computational ¹H and ¹³C NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), enable the ab initio prediction of ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for such predictions. researchgate.net

The process begins with the optimization of the molecular geometry of this compound to find its lowest energy conformation. Subsequent GIAO calculations at a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) provide the isotropic magnetic shielding tensors for each nucleus. nih.govnih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

The predicted chemical shifts can be invaluable for assigning ambiguous signals in experimental spectra and for confirming the structure of the compound. Discrepancies between computed and experimental shifts can often be attributed to solvent effects, conformational dynamics, or the limitations of the theoretical model. escholarship.org

Below is an illustrative data table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 150.2 |

| C2/C6 | 7.65 | 115.8 |

| C3/C5 | 7.10 | 130.5 |

| C4 | - | 152.8 |

| C7 (CH₂) | 5.10 | 71.3 |

| C8 (Ar-CH₂) | - | 136.5 |

| C9/C13 (Ar-CH₂) | 7.45 | 128.7 |

| C10/C12 (Ar-CH₂) | 7.40 | 128.4 |

| C11 (Ar-CH₂) | 7.35 | 127.9 |

| OH | 5.80 | - |

Theoretical IR and UV-Vis Spectroscopy Simulations

Computational methods are also adept at simulating vibrational (IR) and electronic (UV-Vis) spectra. For Infrared (IR) spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the DFT level, help in assigning the various vibrational modes of the molecule, such as O-H stretching, C-Br stretching, and aromatic C-H bending.

Theoretical UV-Vis spectra are generally simulated using Time-Dependent Density Functional Theory (TD-DFT). arxiv.org This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The resulting data can be used to predict the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, such as π → π* transitions within the aromatic rings.

An illustrative table of key predicted IR frequencies and UV-Vis absorption maxima for this compound is presented below.

Interactive Data Table: Predicted IR Frequencies and UV-Vis Absorption Maxima

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequency (cm⁻¹) | 3550 | O-H stretch |

| IR Frequency (cm⁻¹) | 3060 | Aromatic C-H stretch |

| IR Frequency (cm⁻¹) | 1580 | Aromatic C=C stretch |

| IR Frequency (cm⁻¹) | 1240 | C-O stretch |

| IR Frequency (cm⁻¹) | 680 | C-Br stretch |

| UV-Vis λmax (nm) | 285 | π → π* transition |

Mechanistic Pathways of Chemical Reactions via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into the energetics and geometries of transition states and intermediates. rsc.org

Transition State Analysis for Reaction Kinetics and Selectivity

Transition State Theory (TST) is a cornerstone of computational reaction mechanism studies. By locating the transition state (a first-order saddle point on the potential energy surface) for a given reaction, the activation energy (ΔG‡) can be calculated. This, in turn, allows for the theoretical prediction of reaction rates.

For instance, in a hypothetical O-alkylation reaction of this compound, computational methods could be used to model the reaction pathway. By identifying the transition state structure for the nucleophilic attack of the phenoxide on an alkyl halide, the activation barrier can be determined. Comparing the activation energies for different alkyl halides or reaction conditions can provide insights into reaction kinetics and selectivity.

Energy Landscape Mapping for Complex Reaction Sequences

For more complex, multi-step reactions, computational methods can be used to map the entire potential energy surface. This involves identifying all relevant intermediates and transition states connecting them. The resulting energy landscape provides a comprehensive picture of the reaction mechanism, revealing the most favorable pathway and identifying potential side reactions or byproducts.

Consider a hypothetical electrophilic aromatic substitution reaction on the benzyloxy group's phenyl ring. Computational mapping of the energy landscape could reveal the relative energies of the ortho, meta, and para substitution pathways. researchgate.net This would involve calculating the energies of the corresponding sigma complexes (intermediates) and the transition states leading to them, thereby predicting the regioselectivity of the reaction.

Biological Activities and Structure Activity Relationship Sar Studies of 4 Benzyloxy 2,6 Dibromophenol Derivatives

Exploration of Enzyme Inhibition Potentials

The ability of bromophenol derivatives to inhibit specific enzymes is a key area of research, with implications for treating a range of diseases, including type 2 diabetes and obesity.

Inhibition of Specific Enzymes (e.g., PTP1B, α-glucosidase) by Bromophenol Derivatives

While specific studies on 4-(Benzyloxy)-2,6-dibromophenol are limited, research on related bromophenol structures reveals significant inhibitory activity against several enzymes. Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase are two such enzymes that are critical targets in the management of type 2 diabetes. nih.govnih.govnih.gov

PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is a validated therapeutic strategy. nih.govnih.gov Studies have shown that certain bromophenols isolated from marine red algae exhibit potent PTP1B inhibition. For instance, 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB) demonstrated PTP1B inhibition with an IC₅₀ value of 1.7 µmol/L. nih.gov Further synthetic modification of this natural product led to the development of derivatives with even greater potency; one such derivative, compound 26, had an IC₅₀ of 0.89 µmol/L. nih.gov Preliminary structure-activity relationship (SAR) analyses indicated that a tricyclic scaffold and the presence of multiple bromine atoms on the aryl rings were crucial for potent PTP1B inhibition. nih.gov Another natural bromophenol, CYC31, was also identified as a PTP1B inhibitor that could activate insulin signaling. mdpi.com

α-Glucosidase is an intestinal enzyme responsible for breaking down carbohydrates into glucose. nih.gov Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia. nih.govnih.gov While direct evidence for this compound is not available, other brominated compounds have been explored as α-glucosidase inhibitors. For example, a series of novel 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govacs.orgthiazin-2-yl)-N-arylacetamides showed potent in vitro α-glucosidase inhibition, with some derivatives exhibiting significantly lower IC₅₀ values than the standard drug, acarbose. nih.gov This suggests that the inclusion of a bromo-substituted aromatic ring can be a viable strategy for designing effective α-glucosidase inhibitors.

Other enzymes are also targeted by bromophenol derivatives. For instance, novel synthesized bromophenols have demonstrated effective inhibition of human carbonic anhydrase (hCA) I and II isoenzymes, with Kᵢ values in the nanomolar range for some compounds against hCA II. nih.gov

Mechanistic Hypotheses for Enzyme-Inhibitor Interactions

The mechanisms by which these inhibitors interact with their target enzymes are multifaceted. For PTP1B, inhibitors often bind to the active site, and in some cases, to a secondary, non-catalytic site. The binding of a bromophenol derivative, compound 4b, was suggested to occupy both the active site and a second phosphotyrosine (pTyr) binding site of PTP1B, and it was found to be a substrate-competitive inhibitor. nih.gov The presence of hydroxyl groups and bromine atoms on the phenolic rings is critical for forming hydrogen bonds and halogen bonds with amino acid residues in the enzyme's binding pocket, thus stabilizing the enzyme-inhibitor complex. For many PTP1B inhibitors, a competitive or mixed-type inhibition pattern is observed. nih.gov

In the case of α-glucosidase, inhibitors can act competitively, non-competitively, or in a mixed fashion. youtube.com The binding interactions of potent inhibitors often involve key residues in the enzyme's active site, such as Asp203, Asp542, Asp327, and His600. nih.gov The brominated aromatic moieties of the inhibitors can engage in hydrophobic and van der Waals interactions within the binding pocket, contributing to their inhibitory potency.

Antioxidant Activity Investigations and Mechanistic Pathways

Bromophenols are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals.

Radical Scavenging Capabilities of Related Bromophenol Compounds

The antioxidant potential of bromophenol derivatives has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.gov These compounds have shown effective radical scavenging capabilities, which are often compared to standard antioxidants like BHA, BHT, and Trolox. nih.gov

The structure of the bromophenol significantly influences its antioxidant capacity. The number and position of both hydroxyl groups and bromine atoms on the phenyl ring are determining factors. nih.govmdpi.com Studies on various bromophenol derivatives have shown a range of activities. For instance, some natural bromophenols and their synthetic derivatives have demonstrated potent scavenging of DPPH and ABTS radicals. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Bromophenol Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| BHT | 4.12 | nih.gov |

| Compound 25 | 4.27 | nih.gov |

| Compound 1 | 6.41 | nih.gov |

| Compound 27 | 6.86 | nih.gov |

| Compound 28 | 10.66 | nih.gov |

| BHA | 11.17 | nih.gov |

| Trolox | 11.75 | nih.gov |

| α-Tocopherol | 23.89 | nih.gov |

| Compound 2 | 30.13 | nih.gov |

| Compound 26 | 231.00 | nih.gov |

Elucidation of Antioxidant Mechanisms (e.g., hydrogen atom transfer, single electron transfer)

The primary mechanisms by which phenolic compounds, including bromophenols, exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). acs.org

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. The ease of this process is related to the O-H bond dissociation energy (BDE); a lower BDE facilitates easier hydrogen abstraction and thus, higher antioxidant activity. acs.org

In the Single Electron Transfer (SET) mechanism, the antioxidant donates an electron to the free radical. This process is governed by the ionization potential (IP) of the antioxidant. nih.gov

Antimicrobial Efficacy and Underlying Mechanisms

Bromophenols have demonstrated significant antimicrobial properties against a range of pathogenic bacteria. The presence of bromine atoms often enhances their lipophilicity and modulates their reactivity, leading to improved antimicrobial activity compared to their non-brominated counterparts. mdpi.com

Research on 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol, a compound structurally related to the subject of this article, has shown potent and broad-spectrum in-vitro antibacterial activity. nih.govmdpi.com It was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentration (MIC) values ranging from 0.117 to 2.5 µg/mL against Gram-positive bacteria and 0.5 to 2 µg/mL against Gram-negative bacteria. nih.govmdpi.com This activity was found to be superior to the standard antibiotic linezolid. nih.govmdpi.com

The general mechanism of antimicrobial action for phenolic compounds involves the disruption of the bacterial cell's cytoplasmic membrane. mdpi.com The lipophilicity of these compounds allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability. This leads to the leakage of essential intracellular constituents, disruption of membrane-embedded enzyme systems, and ultimately, cell death. While specific mechanistic studies on this compound derivatives are not extensively detailed in the available literature, it is hypothesized that they follow a similar mechanism of action, leveraging their brominated phenolic structure to compromise bacterial membrane integrity.

In Vitro Studies against Bacterial and Fungal Strains (e.g., Schiff base derivatives)

While direct in vitro studies on Schiff base derivatives of this compound are not extensively documented in publicly available research, the antimicrobial potential of structurally related compounds provides a strong rationale for their investigation. Schiff bases, characterized by the -C=N- (azomethine) functional group, are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. ijddr.injournalijbcrr.comtjnpr.org The synthesis of Schiff bases typically involves the condensation of a primary amine with an aldehyde or ketone. journalijbcrr.com

Studies on various Schiff base derivatives have consistently demonstrated their efficacy against a range of pathogenic microbes. For instance, Schiff bases derived from other phenolic compounds have shown mild to moderate antibacterial activity when tested using disc diffusion and broth microdilution methods. ijddr.in Furthermore, research on Schiff bases synthesized from ortho-vanillin and various substituted amines revealed significant antibacterial and antioxidant activities. tjnpr.org Some of these compounds exhibited inhibition zones as large as 35 mm against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. tjnpr.org

The antimicrobial activity of Schiff bases is influenced by their molecular structure and the nature of the substituents. journalijbcrr.com For example, Schiff bases of disalicylic acid methylene (B1212753) have been investigated as dual-target antibacterial agents, inhibiting DNA gyrase and Topoisomerase IV. nih.gov Similarly, novel quinazolinone derivatives incorporating Schiff base moieties have shown potent in vitro antimicrobial activity against a panel of bacteria and fungi, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.097 µg/ml against Aspergillus flavus. nih.gov

Given these precedents, it is hypothesized that Schiff base derivatives of this compound would exhibit significant antimicrobial activity. The presence of the dibrominated phenolic ring combined with the benzyloxy group and the reactive azomethine moiety could lead to compounds with enhanced biological profiles. The following table illustrates the typical range of antimicrobial activity observed for various Schiff base derivatives against common bacterial and fungal strains, providing a comparative basis for the expected potency of this compound-based Schiff bases.

| Compound Type | Test Organism | Activity (e.g., MIC, Zone of Inhibition) | Reference |

| Schiff base of 4-benzyloxybenzaldehyde | Various bacteria | Mild to moderate activity | ijddr.in |

| Schiff bases of ortho-vanillin | S. aureus, E. coli | Inhibition zone up to 35 mm | tjnpr.org |

| Quinazolinone Schiff base derivatives | E. coli, S. typhimurium, L. monocytogenes | MICs of 1.56 - 3.125 µg/ml | nih.gov |

| Quinazolinone Schiff base derivatives | C. albicans, A. flavus | MICs of 0.097 - 0.78 µg/ml | nih.gov |

| Benzothiazole Schiff base derivatives | Various bacteria and fungi | Moderate to good inhibition (12.5-100 µg/mL) | nih.gov |

Proposed Modes of Action against Microbial Targets

The antimicrobial action of the proposed this compound Schiff base derivatives is likely multifaceted, stemming from the combined effects of the brominated phenol (B47542), the benzyloxy group, and the Schiff base linkage.

The brominated phenolic moiety is known to exert antimicrobial effects through several mechanisms. Phenolic compounds, in general, can cause damage to the microbial cell membrane, leading to increased permeability and leakage of intracellular components. nih.gov They can also interfere with essential cellular functions by inhibiting microbial enzymes. The presence of bromine atoms is thought to enhance this activity. For instance, polybrominated diphenyl ethers (PBDEs), which share structural similarities, have demonstrated potent and broad-spectrum antimicrobial activity. nih.govadelphi.edunih.gov Some PBDEs have been shown to be effective against even drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism for some antifungal PBDEs is suggested to involve binding to sterols in the fungal cell membrane, which increases membrane permeability and inhibits ergosterol (B1671047) synthesis. mdpi.com

The Schiff base linkage (-N=CH-) is a crucial pharmacophore that contributes significantly to the biological activity. The imine group can interact with various cellular components. One proposed mechanism involves the chelation of metal ions essential for microbial growth and enzyme function. Additionally, the azomethine nitrogen can form hydrogen bonds with active sites of cellular enzymes, leading to their inhibition. nih.gov The lipophilicity conferred by the Schiff base structure can also facilitate the transport of the molecule across the microbial cell membrane.

The benzyloxy group can further modulate the compound's properties. Its lipophilic nature can enhance the molecule's ability to penetrate the lipid-rich cell membranes of microorganisms.

Structure-Activity Relationship (SAR) Analysis

Correlation of Structural Modifications with Observed Biological Potency

While specific SAR studies on this compound Schiff base derivatives are limited, valuable insights can be drawn from related classes of compounds. The biological potency of these derivatives is expected to be critically dependent on the nature and position of substituents on the aromatic rings and the amine-derived portion of the Schiff base.

For polybrominated diphenyl ethers (PBDEs) , a clear structure-activity relationship has been observed. The antibacterial activity is often dependent on the number and position of bromine atoms and the presence of hydroxyl groups. nih.gov For instance, studies have shown that for a series of PBDEs, the presence of two bromine atoms on one of the phenyl rings and a hydroxyl group at a specific position are crucial for antibacterial activity. nih.gov The addition of more bromine atoms can sometimes increase inhibitory potency. mdpi.com

In the context of Schiff bases , the antimicrobial activity is highly tunable through structural modifications. The electronic properties of the substituents on the aldehyde or amine precursors play a significant role. Electron-withdrawing groups on the aromatic rings can enhance the electrophilic character of the azomethine carbon, potentially increasing its reactivity towards biological nucleophiles. Conversely, electron-donating groups can modulate the compound's lipophilicity and ability to form hydrogen bonds. Studies on various Schiff bases have shown that the introduction of different substituents leads to a wide range of antimicrobial activities. journalijbcrr.com

The following table summarizes the general trends observed in the SAR of related compounds, which can be extrapolated to guide the design of this compound derivatives.

| Structural Feature | Impact on Biological Potency | Rationale | References |

| Number and Position of Bromine Atoms | Generally enhances activity | Increases lipophilicity, alters electronic properties, and can be crucial for binding to target sites. | nih.govmdpi.com |

| Phenolic Hydroxyl Group | Often essential for activity | Can act as a proton donor, form hydrogen bonds with enzyme active sites, and contribute to radical scavenging. | nih.gov |

| Azomethine (-C=N-) Group | Critical for activity | Acts as a key pharmacophore, involved in chelation and binding to biological targets. | nih.gov |

| Substituents on the Amine Moiety | Modulates activity | Can influence lipophilicity, steric hindrance, and electronic properties of the entire molecule. | journalijbcrr.com |

| Benzyloxy Group | Likely enhances activity | Increases lipophilicity, facilitating passage through cell membranes. | - |

Design Principles for Enhanced Bioactivity based on Phenolic and Bromine Substructures

Based on the SAR analysis of related compounds, several design principles can be proposed to enhance the bioactivity of derivatives based on the this compound scaffold.

The phenolic hydroxyl group is a key feature. Its acidity and ability to participate in hydrogen bonding are likely crucial for interaction with microbial targets. Maintaining this free hydroxyl group or modifying it to a group that can be hydrolyzed in vivo to the phenol could be a viable strategy.

The dibromo substitution pattern is another critical element. The two bromine atoms at positions 2 and 6 ortho to the hydroxyl group significantly influence the electronic environment and steric hindrance around the phenolic oxygen. This substitution pattern is known to enhance the antimicrobial activity of phenols. Further modifications could involve replacing bromine with other halogens to fine-tune the lipophilicity and electronic properties.

For the Schiff base derivatives , the choice of the primary amine reactant is paramount. Aromatic amines with various substituents can be used to create a library of compounds with diverse electronic and steric properties. For example, incorporating heterocyclic amines could introduce additional sites for interaction with biological targets. The synthesis of metal complexes of these Schiff bases is another promising avenue, as chelation with metal ions often leads to a significant enhancement of antimicrobial activity.

Environmental Transformation and Fate of Brominated Phenolic Compounds

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological means, primarily through light-induced or chemical reactions. These processes are significant in the breakdown of brominated phenols in aquatic and terrestrial environments.

Photolysis Mechanisms and Products

Photolysis, the decomposition of molecules by light, is a key abiotic degradation route for brominated phenols. nih.gov The process is initiated when the compound absorbs light, leading to the cleavage of chemical bonds. nih.gov For halogenated aromatic compounds, direct photolysis in water typically proceeds through dehalogenation. nih.gov

Research on related compounds like 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) shows that reductive degradation can occur on the surface of photocatalysts like magnetite (Fe3O4). nih.gov The mechanism involves the activation of a carbon-halogen bond by a photogenerated electron, leading to a dissociative electron transfer that produces a carbon-centered radical and a bromide ion. nih.gov The UV phototransformation of 2,4,6-tribromophenol (B41969) (2,4,6-TBP) has been shown to yield products such as dihydroxylated dibromobenzene, hydroxy-polybrominated diphenyl ethers (hydroxy-PBDEs), and dihydroxylated polybrominated biphenyls (di-OH-PBBs). nih.gov These abiotic transformations can result in products that are highly toxic and persistent in the environment. nih.gov

Interactive Table: Photolysis of Brominated Phenols

| Parent Compound | Process | Key Mechanisms | Transformation Products | Reference |

|---|---|---|---|---|

| Halogenated Aromatics | Direct Photolysis | Dehalogenation | Debrominated intermediates | nih.gov |

| 2,4,6-TBP | UV Phototransformation | Debromination, Hydroxylation, Coupling | Dihydroxylated dibromobenzene, Hydroxy-PBDEs, Di-OH-PBBs | nih.gov |

| TBBPA | Reductive Photocatalysis (on Fe3O4) | Dissociative Electron Transfer (DET) | Carbon-centered radicals, Bromide ions | nih.gov |

Chemical Oxidation Processes

Chemical oxidation in the environment can also degrade brominated phenols. Natural manganese oxides (MnOx), which are common in the environment, can catalyze the oxidation of phenol (B47542) in the presence of bromide ions (Br⁻) to form a variety of brominated phenolic compounds (BPCs). nih.gov The process involves the initial oxidation of Br⁻ to create active bromine, which then brominates the phenol. nih.gov Further oxidation of the resulting bromophenols by MnOx can lead to the formation of more complex molecules like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). nih.gov